molecular formula C20H14 B014458 9-Phenylanthracene CAS No. 602-55-1

9-Phenylanthracene

Cat. No. B014458
CAS RN: 602-55-1
M. Wt: 254.3 g/mol
InChI Key: LUBXLGUQZVKOFP-UHFFFAOYSA-N
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Patent
US09028976B2

Procedure details

An amount of 15.14 g (58.9 mmol) of 9-bromoanthracene, 7.2 g (59 mmol) of phenylboronic acid, and 1 g of tetrakis triphenylphosphine palladium as catalysis were dissolved in a mixed solvent of 100 ml of toluene and 25 ml of ethanol. Then, 50 ml of 2M sodium carbonate solution was added to the mixed solvent and allowed to react at 90° C. for 12 hours. After the reaction was completed, the organic layer was separated and purified by column chromatography to obtain 13.65 g (53.7 mmol) of 9-phenylanthracene. The yield was 91.2%.
Quantity
15.14 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
91.2%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[C:8]([CH:9]=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C>[C:16]1([C:2]2[C:3]3[C:8]([CH:9]=[C:10]4[C:15]=2[CH:14]=[CH:13][CH:12]=[CH:11]4)=[CH:7][CH:6]=[CH:5][CH:4]=3)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
15.14 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
7.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
tetrakis triphenylphosphine palladium
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 90° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C2=CC=CC=C2C=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 53.7 mmol
AMOUNT: MASS 13.65 g
YIELD: PERCENTYIELD 91.2%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.